molecular formula C10H12O4 B8451629 3-Ethoxy-6-hydroxy-2-methylbenzoic acid

3-Ethoxy-6-hydroxy-2-methylbenzoic acid

Cat. No.: B8451629
M. Wt: 196.20 g/mol
InChI Key: YCOTWIFPGFRAAO-UHFFFAOYSA-N
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Description

3-Ethoxy-6-hydroxy-2-methylbenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a methyl group at position 2, an ethoxy group at position 3, and a hydroxyl group at position 6. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 212.20 g/mol (estimated based on analogous compounds).

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-ethoxy-6-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-3-14-8-5-4-7(11)9(6(8)2)10(12)13/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

YCOTWIFPGFRAAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Biological/Research Relevance
3-Ethoxy-6-hydroxy-2-methylbenzoic acid N/A C₁₀H₁₂O₄ 212.20 (estimated) 2-CH₃, 3-OCH₂CH₃, 6-OH Not explicitly reported in evidence. Likely influences solubility and reactivity due to substituent interactions.
2-Ethoxybenzoic acid 134-11-2 C₉H₁₀O₃ 166.18 2-OCH₂CH₃ Density: 1.105 g/cm³; BP: 174°C (15 mm Hg); Solubility: Slightly soluble in water. Used as a reference for positional isomer effects; ethoxy at position 2 enhances lipophilicity.
4-Ethoxybenzoic acid 619-86-3 C₉H₁₀O₃ 166.18 4-OCH₂CH₃ MP: 197–199°C; Solubility: Slightly soluble in hot water. Demonstrates how ethoxy group position affects melting point and crystallinity.
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid 115319-77-2 C₁₀H₁₂O₅ 212.20 2-OCH₃, 3-OH, 6-CH₂OCH₃ Purity: ≥95%; Commercial availability noted. Methoxymethyl group at position 6 may improve metabolic stability in pharmaceutical intermediates.
3-Chloro-6-methoxy-2-methylbenzoic acid 23550-92-7 C₉H₉ClO₃ 200.62 2-CH₃, 3-Cl, 6-OCH₃ Not explicitly reported; likely solid at room temperature. Chlorine substitution at position 3 enhances electrophilic reactivity for synthetic modifications.
2-Hydroxy-6-methylbenzoic acid 567-61-3 C₈H₈O₃ 152.15 2-OH, 6-CH₃ Similarity score: 0.96 to target compound (based on Tanimoto index). Simpler structure used to study hydroxyl-methyl interactions in solubility and acidity.

Key Research Findings

  • Positional Isomer Effects : Ethoxy substitution at position 2 (2-ethoxybenzoic acid) results in lower melting points compared to position 4 (4-ethoxybenzoic acid), highlighting the role of symmetry in crystallinity .
  • Synthetic Routes: Nitration and esterification methods for analogs like 3-methoxy-2-nitrobenzoic acid (using HNO₃/H₂SO₄) provide templates for synthesizing the target compound via selective functionalization .

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